Benzyltriethylammonium chloride
Overview
Description
Benzyltriethylammonium chloride is a quaternary ammonium salt, also known as a phase-transfer catalyst . It is a lipophilic catalyst that can be used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions to form high molecular weight polymers under bi-phasic conditions .
Synthesis Analysis
Benzyltriethylammonium chloride can be prepared via the reaction of Benzyl Chloride with Triethylamine in absolute ethanol . The product can be purified by precipitation from acetone with ether . Another method involves a quaternized addition reaction on triethylamine and benzyl chloride, which are taken as raw materials by adding acetone taken as a solvent in reaction and dissolving processes .Molecular Structure Analysis
The molecular formula of Benzyltriethylammonium chloride is C13H22ClN . The molecular weight is 227.77 g/mol .Chemical Reactions Analysis
Benzyltriethylammonium chloride has been widely used in organic synthesis reactions, especially in the two-phase reaction of water and organic solvents . It is mostly used for nucleophilic substitution, carbene reaction, and C-alkylation, N-alkylation, O-alkylation, and S-alkylation .Physical And Chemical Properties Analysis
Benzyltriethylammonium chloride is a pure white crystal or powder, similar to inorganic salt, hygroscopic, soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane .Scientific Research Applications
Benzyltriethylammonium Chloride: A Comprehensive Analysis of Scientific Research Applications
Catalyst in Organic Synthesis: Benzyltriethylammonium chloride (BTEAC) is widely used as a catalyst in organic synthesis, particularly in the preparation of 2-phenylbutyronitrile from phenyl acetonitrile. It facilitates the Knoevenagel condensation of carbonyl compounds with active methylene compounds, leading to olefinic products .
Phase Transfer Catalysis: As a phase transfer catalyst, BTEAC is employed in alkylation reactions, where it enhances the reaction rates between organic and aqueous phases .
Polycondensation Reactions: In polymer chemistry, BTEAC acts as a lipophilic phase-transfer catalyst to catalyze polycondensation reactions under bi-phasic conditions, forming high molecular weight polymers .
Antibacterial Applications: BTEAC exhibits antibacterial activity against various microorganisms and is used in disinfectants and preservatives .
Industrial Manufacturing: It has been used in industrial applications such as the manufacturing of 2-phenylbutyronitrile via reaction of phenylacetonitrile with ethyl chloride .
Deep Eutectic Solvents (DES) Preparation: BTEAC is utilized in the preparation of deep eutectic solvents (DES) when combined with carboxylic acids, contributing to the development of novel solvents with unique physical properties .
Safety And Hazards
properties
IUPAC Name |
benzyl(triethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021710 | |
Record name | Benzyltriethylammonium chloride | |
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Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystals; [MSDSonline] | |
Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | Benzyltriethylammonium chloride | |
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Product Name |
Benzyltriethylammonium chloride | |
CAS RN |
56-37-1, 207124-62-7 | |
Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Benzyltriethylammonium Chloride?
A1: The molecular formula of Benzyltriethylammonium Chloride is C13H22ClN, and its molecular weight is 227.77 g/mol.
Q2: Is there any spectroscopic data available for Benzyltriethylammonium Chloride?
A2: Yes, several studies utilize spectroscopic techniques to characterize BTEAC. For example, infrared (IR) spectroscopy confirms the presence of hydrogen bonds in deep eutectic solvents (DESs) prepared using BTEAC as a quaternary ammonium salt. []
Q3: What are the main catalytic applications of Benzyltriethylammonium Chloride?
A3: BTEAC is widely employed as a phase transfer catalyst in various organic reactions. These include:
- Alkylation reactions: BTEAC facilitates the alkylation of phenylacetonitrile with alkyl halides in a triphase system, enhancing reaction rates. []
- Cycloaddition reactions: It catalyzes the cycloaddition of 2,3-dihydro-1H-1,5-benzodiazepines with dichlorocarbene, yielding 1,2-cycloadducts. []
- Condensation reactions: BTEAC promotes Knoevenagel condensations of carbonyl compounds with active methylene compounds, leading to olefinic products. []
- Transesterification reactions: In combination with potassium phosphate, it efficiently catalyzes transesterifications of various aliphatic and aromatic esters with alcohols. []
- Epoxidation reactions: BTEAC, along with Chloramine-M and benzaldehyde, enables the epoxidation of a broad range of olefins. []
- Phosgenation Reactions: It can be used as a catalyst for the decomposition of triphosgene in phosgenation reactions with various alcohols. []
Q4: How does Benzyltriethylammonium Chloride function as a phase transfer catalyst?
A4: BTEAC enhances reaction rates by facilitating the transfer of reactants between immiscible phases. The positively charged quaternary ammonium group interacts with anionic reactants in the aqueous phase, forming an ion pair that can readily migrate into the organic phase, where the reaction takes place. [, ]
Q5: Are there specific examples of its use in synthesizing industrially relevant compounds?
A5: Yes, BTEAC is used in the synthesis of several important compounds, including:
- Trimethoprim: BTEAC catalyzes a key step in synthesizing this antibacterial agent via Knoevenagel condensation. []
- Monastrol: This mitotic Kinesin EG5 inhibitor is synthesized through a one-pot Biginelli reaction facilitated by BTEAC. []
- Pazufloxacin: The senior intermediate of this antibiotic is synthesized efficiently using a BTEAC-catalyzed one-pot reaction. []
Q6: How does Benzyltriethylammonium Chloride influence the properties of materials?
A6: BTEAC is used as a surfactant to modify kaolinite clay. This modification significantly impacts the clay's properties, leading to changes in its surface area, particle dispersion, and d-spacing, making it suitable for various industrial applications. []
Q7: Is there information available on the stability of Benzyltriethylammonium Chloride under different conditions?
A7: Research indicates that DESs prepared with BTEAC exhibit high thermal stability, making them suitable for applications requiring a wide temperature range. []
Q8: Have computational methods been employed to study Benzyltriethylammonium Chloride?
A8: Yes, computational chemistry has been utilized to understand the interactions of BTEAC. For instance, interaction energy calculations revealed that BTEAC forms more stable deep eutectic solvents with benzoic acid compared to choline chloride. []
Q9: How does the structure of Benzyltriethylammonium Chloride relate to its activity?
A9: While specific SAR studies focusing solely on BTEAC are limited in the provided research, some insights can be drawn. For instance, replacing the benzyl group with a methyl, ethyl, or butyl group while maintaining the triethylammonium chloride moiety significantly affects the vapor pressure and enthalpy of vaporization of aqueous solutions. This highlights the importance of the benzyl group in influencing the physicochemical properties of the compound. []
Q10: Has Benzyltriethylammonium Chloride been explored in any other scientific disciplines?
A10: Yes, research demonstrates the application of BTEAC in:
- Corrosion inhibition: Studies reveal that BTEAC can act as a corrosion inhibitor for carbon steel in acidic media, with its inhibition efficiency reaching 65% at specific concentrations. []
- Biocorrosion mitigation: BTEAC effectively reduces the biocorrosion activity of sulfate-reducing bacteria (SRB) isolated from crude oil. It disrupts biofilm formation and mitigates the corrosive effects of SRB on carbon steel pipelines. []
- Analytical Chemistry: It serves as a sensitizer in the inhibitory kinetic spectrophotometric determination of citric acid, enhancing the sensitivity of the method. []
- Polymer Chemistry: BTEAC catalyzes the synthesis of soluble and electrically conductive polyaniline through an emulsion polymerization process. []
- Enantiomeric Separation: In capillary electrophoresis, BTEAC functions as a chromophoric additive, enabling the separation of 1,3-dimethylamylamine enantiomers. []
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